molecular formula C27H45N7O3 · 3(CF3COOH) B1159580 UNC0321 (trifluoroacetate salt)

UNC0321 (trifluoroacetate salt)

Cat. No. B1159580
M. Wt: 857.8
InChI Key: FEROTKYRPUJIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The methylation of lysine residues on histones plays a central role in determining euchromatin structure and gene expression. The histone methyltransferase (HMTase) G9a can mono- or dimethylate lysine 9 on histone 3 (H3), contributing to early embryogenesis, genomic imprinting, and lymphocyte development. UNC0321 is a potent and selective G9a HMTase inhibitor, exhibiting a Ki value of 63 pM. UNC0321 inhibits G9a with assay-dependent IC50 values of 6-9 nM and GLP, a closely-related H3K9 HMTase, with assay-dependent IC50 values of 15-23 nM. It is more than 40,000-fold selective against SET7/9 (a H3K4 HMTase), SET8 (a H4K20 HMTase), PRMT3, and JMJD2E.

Scientific Research Applications

  • Preparation of Fluorinated Organic Molecules :

    • UNC0321 is used in the preparation of fluorinated organic molecules. Its application in nucleophilic trifluoromethylation reactions has been demonstrated, showing potential for producing trifluoromethylated products (Riofski, Hart, & Colby, 2013).
  • Applications in Organic Synthesis :

    • Trifluoroacetic acid is widely used in organic synthesis as a solvent, catalyst, and reagent. Its roles in chemical transformations include rearrangements, functional group deprotections, oxidations, reductions, and condensations (López & Salazar, 2013).
  • LC-MS Characterization of Therapeutic Proteins :

    • In the field of biochemistry, UNC0321 is commonly used as a mobile phase additive for the analysis of proteins in reversed phase liquid chromatography. It has been shown to provide symmetrical and narrow peak shapes for proteins (Bobály, Beck, Fekete, Guillarme, & Fekete, 2015).
  • Hydrogen Bonding Studies :

    • UNC0321 has been used in the study of hydrogen bonding in sodium trifluoroacetate compounds. This research contributes to the understanding of the stability of such compounds due to strong hydrogen bonding (Klemperer & Pimentel, 1954).
  • Catalysis and Chemical Reactions :

    • It has been used as a catalyst in various chemical reactions, including the bimolecular oxidative amidation of phenols (Liang & Ciufolini, 2008).
  • Use in Low-Dimensional Magnets :

    • The copper salt of trifluoroacetic acid, Cu(CF3 COO)2, has been investigated as a new platform for studying the quantum ground states of low-dimensional magnets (Danilovich et al., 2017).
  • Environmental Implications :

    • Trifluoroacetic acid is a breakdown product of hydrochlorofluorocarbons and hydrofluorocarbons, used mainly as refrigerants. Its environmental impact, including accumulation in natural waters and potential toxicity to organisms, has been a subject of study (Solomon et al., 2016).

properties

Product Name

UNC0321 (trifluoroacetate salt)

Molecular Formula

C27H45N7O3 · 3(CF3COOH)

Molecular Weight

857.8

InChI

InChI=1S/C27H45N7O3.3C2HF3O2/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34;3*3-2(4,5)1(6)7/h19-21H,6-18H2,1-5H3,(H,28,29,30);3*(H,6,7)

InChI Key

FEROTKYRPUJIEB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(N([H])C3CCN(C)CC3)N=C(N=C2C=C1OCCOCCN(C)C)N4CCCN(C)CC4.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F

synonyms

7-(2-(2-(dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine, tri(trifluoroacetate) salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UNC0321 (trifluoroacetate salt)
Reactant of Route 2
UNC0321 (trifluoroacetate salt)
Reactant of Route 3
UNC0321 (trifluoroacetate salt)
Reactant of Route 4
UNC0321 (trifluoroacetate salt)
Reactant of Route 5
UNC0321 (trifluoroacetate salt)
Reactant of Route 6
Reactant of Route 6
UNC0321 (trifluoroacetate salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.